molecular formula C16H11N5O B7548377 N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide

N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide

Cat. No. B7548377
M. Wt: 289.29 g/mol
InChI Key: CTEHMITXXKEHTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide, also known as CPI-455, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent and selective inhibitor of the histone methyltransferase EZH2, which is a key regulator of gene expression. EZH2 is overexpressed in many types of cancer, and its inhibition has been shown to have anti-tumor effects.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is based on the inhibition of EZH2, which is a histone methyltransferase that catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification is associated with gene silencing, and EZH2 overexpression has been linked to the development and progression of cancer. By inhibiting EZH2, this compound prevents the formation of H3K27me3, leading to the re-expression of tumor suppressor genes and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in preclinical models of cancer. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit tumor cell proliferation. This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide is its selectivity for EZH2, which reduces the risk of off-target effects. In addition, this compound has been shown to have good pharmacokinetic properties, which makes it a promising candidate for further development. However, one limitation of this compound is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the development of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide. One possible direction is the optimization of the synthesis method to improve the yield and solubility of the compound. Another direction is the evaluation of this compound in combination with other anti-cancer drugs, to determine whether it has synergistic effects. Finally, the clinical development of this compound for the treatment of cancer is an important future direction, which will require further preclinical and clinical studies.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor of EZH2 that has been developed for the treatment of cancer. It has been shown to have potent anti-tumor effects in preclinical models of cancer, and its mechanism of action is based on the inhibition of EZH2. This compound has several advantages, including its selectivity for EZH2 and its favorable pharmacokinetic profile, but it also has limitations, such as its low solubility. Further research is needed to optimize the synthesis method, evaluate this compound in combination with other anti-cancer drugs, and develop the compound for clinical use.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide involves several steps. First, 3-cyanophenylboronic acid is reacted with 3-bromopyridine to form 3-cyanophenyl-3-pyridinylboronic acid. This compound is then coupled with 3-chloropyrazole-5-carboxamide to form the desired product, this compound. The overall yield of the synthesis is around 25%.

Scientific Research Applications

N-(3-cyanophenyl)-5-pyridin-3-yl-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor effects in a variety of cancer types, including lymphoma, leukemia, and solid tumors. In addition, this compound has been shown to have synergistic effects when combined with other anti-cancer drugs, such as the DNA-damaging agent etoposide.

properties

IUPAC Name

N-(3-cyanophenyl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O/c17-9-11-3-1-5-13(7-11)19-16(22)15-8-14(20-21-15)12-4-2-6-18-10-12/h1-8,10H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEHMITXXKEHTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=NN2)C3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.